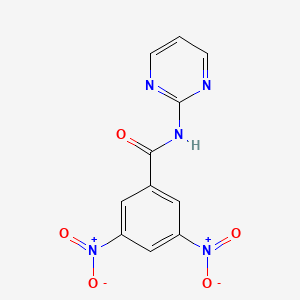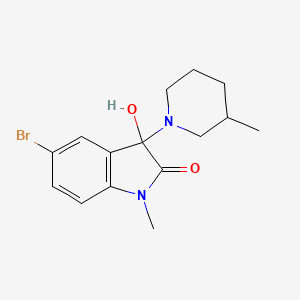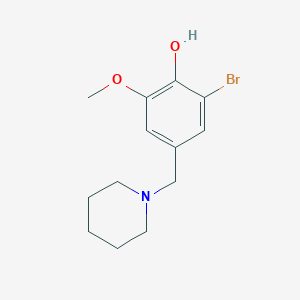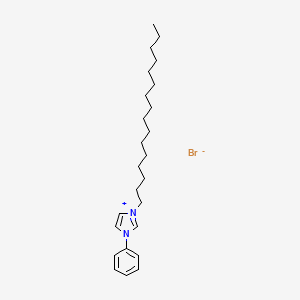
3,5-dinitro-N-2-pyrimidinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-N-2-pyrimidinylbenzamide, also known as DNFB, is a chemical compound that has been extensively studied for its scientific research applications. It is a highly reactive electrophile that is commonly used as a hapten to induce contact hypersensitivity in animal models. DNFB has also been investigated for its potential as a tool for cancer treatment and for its ability to modulate immune responses.
Wirkmechanismus
3,5-dinitro-N-2-pyrimidinylbenzamide is a highly reactive electrophile that can interact with nucleophilic groups on proteins and other biomolecules. In the case of contact hypersensitivity, this compound acts as a hapten and binds to skin proteins, triggering an immune response. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway and inhibiting the NF-κB signaling pathway. This compound has also been shown to modulate immune responses by activating T cells and enhancing the production of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound induces contact hypersensitivity and inflammation. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound has also been shown to modulate immune responses by activating T cells and enhancing cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dinitro-N-2-pyrimidinylbenzamide in lab experiments is its ability to induce contact hypersensitivity in animal models, which can be used to study the mechanisms of immune responses. This compound has also been shown to have potential as a tool for cancer treatment. However, one limitation of using this compound is its high reactivity, which can lead to non-specific interactions with biomolecules and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3,5-dinitro-N-2-pyrimidinylbenzamide. One area of interest is the development of this compound-based cancer therapies, which could potentially enhance the efficacy of existing treatments. Another area of interest is the use of this compound as a tool for studying immune responses and inflammation. Further research is also needed to better understand the biochemical and physiological effects of this compound and to develop safer and more effective methods for its use in lab experiments.
Synthesemethoden
3,5-dinitro-N-2-pyrimidinylbenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrochlorobenzene with potassium cyanide to form 2,4-dinitrophenylacetonitrile. This intermediate is then reacted with 2-chloro-6-(trichloromethyl)pyrimidine to form this compound.
Wissenschaftliche Forschungsanwendungen
3,5-dinitro-N-2-pyrimidinylbenzamide is commonly used in scientific research as a hapten to study contact hypersensitivity in animal models. It has also been investigated for its potential as a tool for cancer treatment and for its ability to modulate immune responses. This compound has been shown to induce apoptosis in cancer cells and to enhance the antitumor activity of immune cells.
Eigenschaften
IUPAC Name |
3,5-dinitro-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O5/c17-10(14-11-12-2-1-3-13-11)7-4-8(15(18)19)6-9(5-7)16(20)21/h1-6H,(H,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNNSQZQRZDWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-{[(3-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4994459.png)

![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(2,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994485.png)


![N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)
![(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)
acetic acid](/img/structure/B4994521.png)


![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)